molecular formula C17H15N3O2S2 B2402728 2-(methylthio)-N-(4-(thiazol-2-yloxy)benzyl)nicotinamide CAS No. 2034378-28-2

2-(methylthio)-N-(4-(thiazol-2-yloxy)benzyl)nicotinamide

Cat. No. B2402728
CAS RN: 2034378-28-2
M. Wt: 357.45
InChI Key: MRTDYVBXAHWQKD-UHFFFAOYSA-N
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Description

2-(methylthio)-N-(4-(thiazol-2-yloxy)benzyl)nicotinamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as MTA-TZB-NAM and is a potent inhibitor of the nicotinamide adenine dinucleotide (NAD) biosynthesis pathway. The compound has been studied for its potential applications in cancer treatment, neuroprotection, and anti-inflammatory therapy.

Scientific Research Applications

Biological Activities and Applications

  • Antimicrobial Activity : Compounds related to 2-(methylthio)-N-(4-(thiazol-2-yloxy)benzyl)nicotinamide have been shown to possess significant antimicrobial properties. For instance, a study on new 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole revealed their in vitro antimicrobial screening against both Gram-positive and Gram-negative bacteria, as well as fungal species, showing some compounds comparable with standard drugs (Patel & Shaikh, 2010).

  • Inhibition of Biological Processes : Nicotinamides, including compounds structurally similar to the title molecule, have been studied for their role as antimicrobial agents and inhibitors of biological processes such as aquaporin, demonstrating their versatility and potential in therapeutic applications (Burnett, Johnston, & Green, 2015).

  • Antitumor and Antiproliferative Properties : Research has uncovered that certain nicotinamide analogues exhibit potent antiproliferative activity against various human cancer cell lines, indicating their potential as anticancer agents. Specifically, N-[3-(benzo[d]thiazol-2-yl)phenyl]nicotinamide showed strong antiproliferative activity and induced cell apoptosis in cancer cells (Zhang et al., 2018).

Structural Characterization and Mechanistic Insights

  • Structural Characterization : The structural characterization of related compounds, such as 2-nicotinamido-1,3,4-thiadiazole, has been carried out using techniques like X-ray crystallography, NMR, UV-Visible, and IR spectroscopies. These studies provide crucial insights into the chemical connectivity that underpins biological activity, offering a foundation for future drug design and development (Burnett, Johnston, & Green, 2015).

Therapeutic Potential

  • Inhibitors of Nicotinamide N-Methyltransferase (NNMT) : Small molecule inhibitors of NNMT, which is involved in the N-methylation of nicotinamide and related compounds, have been identified, showcasing a wide range of activity. These inhibitors have potential therapeutic applications in treating metabolic and chronic diseases characterized by abnormal NNMT activity (Neelakantan et al., 2017).

properties

IUPAC Name

2-methylsulfanyl-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S2/c1-23-16-14(3-2-8-18-16)15(21)20-11-12-4-6-13(7-5-12)22-17-19-9-10-24-17/h2-10H,11H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRTDYVBXAHWQKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCC2=CC=C(C=C2)OC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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